molecular formula C14H14O5 B13935649 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid

4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid

Cat. No.: B13935649
M. Wt: 262.26 g/mol
InChI Key: ACMRVUKFJKTUDF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, hydroxyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene ring system, followed by the introduction of functional groups through various chemical reactions such as Friedel-Crafts acylation, hydroxylation, and methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl substitutions.

    4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a naphthalene ring.

    Coumarins: Another class of compounds with a different ring structure but similar functional groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- is unique due to its specific combination of functional groups and their positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-7-9-4-8(14(16)17)5-11(15)10(9)6-12(18-2)13(7)19-3/h4-6,15H,1-3H3,(H,16,17)

InChI Key

ACMRVUKFJKTUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)O

Origin of Product

United States

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